alpha-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)aziridine-1-ethanol
Description
Properties
CAS No. |
94159-85-0 |
|---|---|
Molecular Formula |
C13H10F17NO |
Molecular Weight |
519.20 g/mol |
IUPAC Name |
1-(aziridin-1-yl)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol |
InChI |
InChI=1S/C13H10F17NO/c14-6(15,3-5(32)4-31-1-2-31)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h5,32H,1-4H2 |
InChI Key |
SONGXJCUEWDGMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Perfluorinated Nonyl Precursor
The perfluorinated nonyl segment, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl, is commonly derived from:
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoro-1-nonanol (perfluorinated nonanol) or
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorooctanoic acid derivatives.
These fluorinated alcohols or acids are commercially available or synthesized via electrochemical fluorination or telomerization methods. For example, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-1-nonanol is a key intermediate with the formula C8F17CH2OH, which can be used as a starting material for further functionalization.
Aziridine Ring Formation
The aziridine ring is a three-membered nitrogen-containing heterocycle that can be introduced by several synthetic routes:
- Nucleophilic substitution on haloalkyl precursors: A halogenated fluorinated alkyl intermediate (e.g., perfluorinated haloalkane) can be reacted with ammonia or primary amines under basic conditions to form aziridine rings.
- Intramolecular cyclization of β-haloamines: A β-haloamine intermediate derived from the fluorinated chain can undergo intramolecular nucleophilic substitution to form the aziridine ring.
- Epoxide ring opening followed by aziridine formation: Epoxides derived from fluorinated alcohols can be converted to aziridines by reaction with azide or amine nucleophiles followed by ring closure.
Due to the electron-withdrawing effect of the perfluorinated chain, the reactivity of intermediates is altered, often requiring modified conditions such as elevated temperatures or specific catalysts.
Representative Preparation Method (Literature-Based)
| Step | Reagents/Conditions | Description | Notes |
|---|---|---|---|
| 1 | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoro-1-nonanol | Starting fluorinated alcohol | Commercially available or synthesized by fluorination |
| 2 | Halogenation (e.g., PBr3 or SOCl2) | Conversion to haloalkyl intermediate | Enables nucleophilic substitution |
| 3 | Reaction with ammonia or primary amine | Formation of β-haloamine intermediate | Precursor to aziridine ring |
| 4 | Base-induced cyclization (e.g., NaH, K2CO3) | Intramolecular aziridine ring closure | Requires controlled temperature |
| 5 | Reaction with ethylene oxide or 2-haloethanol | Introduction of ethanol substituent on aziridine nitrogen | May require catalyst or protection/deprotection steps |
| 6 | Purification (chromatography, crystallization) | Isolation of pure alpha-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)aziridine-1-ethanol | Characterization by NMR, MS, IR |
Analytical and Research Findings
- NMR Spectroscopy: ^19F NMR confirms the presence and integrity of the perfluorinated chain; ^1H and ^13C NMR characterize the aziridine and ethanol moieties.
- Mass Spectrometry: Confirms molecular weight consistent with the fluorinated aziridine ethanol.
- Infrared Spectroscopy: Shows characteristic aziridine ring vibrations and O-H stretch from ethanol.
- Reactivity Studies: The fluorinated chain imparts chemical stability and hydrophobicity, influencing solubility and reactivity.
- Yield and Purity: Optimized conditions yield moderate to high purity products, with yields typically ranging from 50-80% depending on step efficiency.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Impact on Product |
|---|---|---|
| Halogenation reagent | PBr3, SOCl2 | Efficient conversion to haloalkyl intermediate |
| Cyclization base | NaH, K2CO3 | Promotes aziridine ring formation |
| Temperature | 0–80 °C | Controls reaction rate and selectivity |
| Solvent | THF, DCM, DMF | Solubility of fluorinated intermediates |
| Ethanol substitution | Ethylene oxide, 2-haloethanol | Introduces ethanol functionality |
| Purification | Silica gel chromatography | Removes impurities, isolates product |
Chemical Reactions Analysis
Types of Reactions
2,2,2-trichloro-1-phenylethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,2-trichloroacetophenone.
Reduction: Reduction of the compound can yield 2,2,2-trichloro-1-phenylethyl alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: 2,2,2-trichloroacetophenone
Reduction: 2,2,2-trichloro-1-phenylethyl alcohol
Substitution: Various substituted phenylethanols depending on the substituent introduced.
Scientific Research Applications
Biochemical Applications
2.1 Drug Development
Aziridines are often used as intermediates in the synthesis of pharmaceuticals. The unique structure of alpha-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)aziridine-1-ethanol can be leveraged to develop drugs with improved bioavailability and targeted delivery systems.
Case Study: Antimicrobial Activity
Research indicates that aziridine derivatives exhibit antimicrobial properties. For instance, certain synthesized derivatives have shown effectiveness against resistant bacterial strains. This opens avenues for developing new antibiotics based on this compound's structure .
2.2 Bioconjugation Techniques
The compound's functional groups allow it to serve as a bioconjugation agent in creating targeted therapeutics. Its ability to form stable links with biomolecules enhances the efficacy of drug delivery systems.
Material Science Applications
3.1 Surface Modifications
Fluorinated compounds are known for their low surface energy and hydrophobic characteristics. Alpha-(2,2,3,3,...9-heptadecafluorononyl)aziridine-1-ethanol can be utilized to modify surfaces of materials such as polymers and metals to create water-repellent coatings.
Table 1: Properties of Fluorinated Coatings
| Property | Value |
|---|---|
| Contact Angle | > 120° |
| Surface Energy | Low |
| Chemical Resistance | High |
3.2 Polymer Synthesis
In polymer chemistry, this compound can act as a monomer or cross-linking agent in the production of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.
Environmental Applications
4.1 Remediation Technologies
Due to its stability and resistance to degradation in environmental conditions, alpha-(2,...9-heptadecafluorononyl)aziridine-1-ethanol can be investigated for use in remediation technologies targeting perfluoroalkyl substances (PFAS) contamination.
Case Study: PFAS Interaction
Studies have shown that fluorinated compounds can interact with PFAS in contaminated environments. Understanding these interactions is crucial for developing effective remediation strategies .
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-phenylethanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 94159-85-0
- Molecular Formula: C₁₃H₁₀F₁₇NO
- Structure: Comprises a heptadecafluorononyl (17-fluorine-substituted nonyl) chain attached to an aziridine-1-ethanol moiety. The aziridine ring is a strained three-membered cyclic amine, while the ethanol group provides hydroxyl functionality .
Physical Properties :
- Appearance : Colorless to pale yellow liquid.
- Vapor Pressure : Low, indicative of low volatility.
- Solubility: Exhibits good solubility in organic solvents, attributed to its fluorinated hydrophobic chain and polar aziridine-ethanol group .
Synthesis: Involves multi-step fluorination, epoxidation, aziridine ring formation, and reduction. The fluorinated chain is synthesized via telomerization, followed by functionalization to introduce the aziridine-ethanol group .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound vs. Fluorinated Acrylates and Epoxides
Key Observations :
- Fluorocarbon Chain Length: The target compound and acrylate share a nonyl chain (C₉), whereas the epoxide has a shorter octyl (C₈) chain. Longer chains enhance hydrophobicity but may reduce solubility .
- Functional Groups: Aziridine-Ethanol: Enables nucleophilic ring-opening reactions (e.g., polymer crosslinking). Acrylate: Polymerizes readily via radical mechanisms, ideal for coatings. Epoxide: Reacts with amines or acids for epoxy resin synthesis .
Application-Specific Comparison
| Compound | Primary Applications | Advantages | Limitations |
|---|---|---|---|
| Target Compound | Lubricants, polymer additives | Combines fluorochemical stability with reactive aziridine for covalent bonding | Aziridine toxicity limits handling flexibility |
| Heptadecafluorononyl Acrylate | Water-repellent coatings, surfactants | High polymerization efficiency; excellent film-forming properties | Lower thermal stability compared to aziridine derivatives |
| 3-(Perfluoro-n-octyl)propenoxide | Fluoropolymer monomers, epoxy resins | Epoxide reactivity allows diverse functionalization | Shorter fluorocarbon chain reduces hydrophobicity |
Performance Metrics :
Q & A
Basic: What are the key physicochemical properties critical for experimental handling of this compound, and how can they be systematically characterized?
Answer:
The compound’s fluorinated alkyl chain and aziridine-ethanol moiety impart unique properties like high hydrophobicity, thermal stability, and potential reactivity. Key characterization steps include:
- Thermogravimetric Analysis (TGA) to assess thermal stability under varying atmospheres.
- NMR Spectroscopy (¹⁹F and ¹H) to confirm structure and purity, focusing on fluorine-environment interactions .
- Surface Tension Measurements to evaluate amphiphilic behavior, critical for applications in coatings or surfactants.
- Solubility Profiling in fluorinated solvents (e.g., perfluorhexane) vs. polar aprotic solvents (e.g., DMF) to guide reaction design.
Basic: What synthetic strategies are recommended for introducing the heptadecafluorononyl group into aziridine-ethanol derivatives?
Answer:
Two validated approaches:
- Nucleophilic Ring-Opening : React perfluorinated alkyl iodides with aziridine under basic conditions (e.g., K₂CO₃/DMF), leveraging the aziridine’s strain-driven reactivity.
- Post-Functionalization : Attach pre-synthesized heptadecafluorononyl chains via Mitsunobu or Steglich esterification, ensuring anhydrous conditions to avoid hydrolysis .
Key Consideration : Monitor fluorine-induced steric hindrance using kinetic studies (e.g., in situ IR spectroscopy) to optimize reaction yields.
Advanced: How can computational methods resolve contradictions in reactivity predictions between fluorinated and non-fluorinated aziridine derivatives?
Answer:
Contradictions often arise from fluorine’s electron-withdrawing effects vs. steric bulk. A hybrid workflow is recommended:
- DFT Calculations : Model transition states (e.g., Gaussian 16) to compare activation energies for ring-opening reactions in fluorinated vs. non-fluorinated analogs.
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in fluorinated solvents to assess steric accessibility .
- Validation : Cross-reference computational data with experimental kinetic profiles (e.g., Arrhenius plots) to identify dominant factors (electronic vs. steric) .
Advanced: What methodologies enable the study of this compound’s self-assembly in membrane technologies, and how do results align with theoretical models?
Answer:
For membrane applications (e.g., gas separation):
- Langmuir-Blodgett Trough : Measure pressure-area isotherms to study monolayer formation and packing density.
- SAXS/WAXS : Characterize nanostructure periodicity and correlate with fluorocarbon chain alignment .
- Theoretical Alignment : Compare results with dissipative particle dynamics (DPD) models to validate assumptions about fluorine-driven phase segregation .
Advanced: How can researchers design experiments to probe the compound’s biointerfacial interactions without commercial cytotoxicity databases?
Answer:
A tiered approach is advised:
- In Vitro Screening : Use quartz crystal microbalance (QCM-D) to monitor adsorption kinetics on model lipid bilayers.
- Fluorescence Anisotropy : Track membrane fluidity changes in liposomes exposed to the compound.
- Theoretical Framework : Apply the hydrophobic mismatch theory to predict disruption thresholds, then validate via cryo-TEM imaging .
Basic: What analytical techniques are essential for detecting degradation products of this compound under environmental conditions?
Answer:
- LC-HRMS : Identify defluorination products (e.g., shorter perfluoroalkyl chains) via exact mass matching.
- ¹⁹F NMR : Track fluorine-environment changes during photolysis (e.g., using a UV reactor).
- Ion Chromatography : Quantify fluoride ion release as a degradation marker .
Advanced: How can researchers reconcile discrepancies in reported reaction yields when scaling up synthesis?
Answer:
Discrepancies often stem from heat/mass transfer inefficiencies. Mitigation strategies:
- Flow Chemistry : Use microreactors to enhance mixing and temperature control during aziridine ring-opening.
- Process Simulation : Model heat profiles (Aspen Plus) to identify exothermic hotspots.
- DoE (Design of Experiments) : Apply factorial designs to isolate critical variables (e.g., solvent choice, catalyst loading) .
Basic: What safety protocols are critical given the compound’s fluorinated and aziridine moieties?
Answer:
- Aziridine Handling : Use Schlenk lines under inert gas to prevent unintended ring-opening.
- Fluorocarbon Waste : Segregate perfluorinated byproducts for specialized disposal (incineration ≥ 1100°C).
- PPE : Full-body fluoropolymer-coated suits and respiratory protection to mitigate inhalation risks .
Advanced: What strategies optimize the compound’s use in surface modification while minimizing environmental persistence?
Answer:
- Biodegradable Linkers : Incorporate ester or disulfide bonds between the fluorinated chain and substrate.
- Lifecycle Analysis (LCA) : Compare environmental impact scores (e.g., USEtox) for short-chain vs. long-chain fluorinated analogs.
- Catalytic Recycling : Explore Pd/C-mediated hydrodefluorination to recover reusable substrates .
Advanced: How can researchers integrate this compound into multi-disciplinary studies (e.g., materials science and toxicology)?
Answer:
- Collaborative Framework : Adopt the CRDC 2020 subclass RDF2050104 (membrane technologies) for materials-focused work, paired with RDF2050108 (process control) for scalability .
- Data Sharing : Use FAIR principles to publish spectral libraries (NMR, HRMS) and toxicity datasets in open repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
